4-chloro-N-(2-methyl-5-nitrophenyl)benzamide
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Overview
Description
4-chloro-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a chloro group, a nitro group, and a methyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The nitration of 2-methylphenylamine to introduce the nitro group.
Chlorination: The chlorination of the benzamide to introduce the chloro group.
Amidation: The final step involves the formation of the amide bond between the chlorinated benzamide and the nitrated 2-methylphenylamine.
The reaction conditions for these steps often involve the use of strong acids for nitration, chlorinating agents such as thionyl chloride or phosphorus pentachloride for chlorination, and coupling agents like carbodiimides for amidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 4-chloro-N-(2-methyl-5-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chlorobenzoic acid and 2-methyl-5-nitroaniline.
Scientific Research Applications
4-chloro-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes involving aromatic amides.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-methyl-5-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
4-chloro-N-(2-methylphenyl)benzamide: Lacks the nitro group.
4-chloro-N-(5-nitrophenyl)benzamide: Lacks the methyl group.
Uniqueness
4-chloro-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-chloro-N-(2-methyl-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-2-7-12(17(19)20)8-13(9)16-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZHRRGNJAGZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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